molecular formula C20H21ClN2O5S B3003337 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide CAS No. 797004-56-9

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide

Cat. No. B3003337
CAS RN: 797004-56-9
M. Wt: 436.91
InChI Key: BMOVFAZAIICPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves the condensation of different starting materials, such as piperidin-4-yl-diphenyl-methanol with sulfonyl chlorides in the presence of a base like triethylamine and a solvent like methylene dichloride . Other methods include the reaction of benzenesulfonyl chloride with other intermediates to yield various substituted piperidines . Additionally, the combination of reagents like 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides .

Molecular Structure Analysis

Crystallographic studies have shown that piperidine derivatives such as 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallize in the monoclinic space group with specific cell parameters, and the piperidine ring adopts a chair conformation . The geometry around the sulfur atom in these compounds is typically a distorted tetrahedron .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including the reaction of N-chloro-N'-benzenesulfonylbenzamidines with enamines to afford N-(benzenesulfonyl)-N'-[(2-chloro-2-substituted-1-amino)-propyl]-benzamidines . The reactivity of these compounds can be influenced by the substituents on the piperidine ring and the nature of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the introduction of bulky moieties or substituents can significantly affect the activity of these compounds, as seen in anti-acetylcholinesterase activity studies . Spectroscopic techniques such as NMR and IR are commonly used to elucidate the structures and confirm the identity of synthesized piperidine derivatives . These compounds have also been evaluated for biological activities, including anti-bacterial and enzyme inhibition properties .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S/c21-16-6-5-15(11-19(16)29(25,26)23-8-2-1-3-9-23)20(24)22-12-14-4-7-17-18(10-14)28-13-27-17/h4-7,10-11H,1-3,8-9,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOVFAZAIICPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.